2-Bromo-6-nitromandelic acid

Description

However, closely related structures, such as 2-Bromo-6-nitrobenzoic acid (CAS 38876-67-4), are documented. This discrepancy suggests either a nomenclature inconsistency or a focus on structurally analogous compounds. For clarity, this analysis will center on 2-Bromo-6-nitrobenzoic acid (C₇H₄BrNO₄, MW 246.02 g/mol) due to its prominence in the evidence .

This aromatic carboxylic acid features a bromine atom at the 2-position and a nitro group at the 6-position on the benzene ring. Such substituents confer strong electron-withdrawing effects, influencing reactivity, acidity, and applications in organic synthesis .

Properties

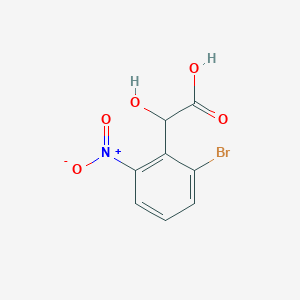

Molecular Formula |

C8H6BrNO5 |

|---|---|

Molecular Weight |

276.04 g/mol |

IUPAC Name |

2-(2-bromo-6-nitrophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6BrNO5/c9-4-2-1-3-5(10(14)15)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

InChI Key |

MTTVGZUILBQITC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(C(=O)O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-nitromandelic acid typically involves the bromination and nitration of mandelic acid. One common method includes the bromination of mandelic acid using bromine in the presence of a catalyst, followed by nitration using a mixture of nitric and sulfuric acids . The reaction conditions must be carefully controlled to ensure the selective introduction of the bromine and nitro groups at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidative transformations influenced by reaction conditions:

Hypochlorite-mediated oxidation converts the mandelic acid moiety to benzoic acid derivatives. In analogous systems, p-bromoacetophenone derivatives showed 90% conversion to p-bromomandelic acid under hypochlorite conditions (0.5 M OH⁻, 0.005 M OCl⁻, 3 days), with 10% further oxidation to p-bromobenzoic acid . Similar behavior is expected for 2-bromo-6-nitromandelic acid due to structural parallels.

Bromine-induced oxidative decarboxylation is observed in mandelic acid derivatives, where bromine replaces the carboxylic acid group . This reaction likely proceeds via radical intermediates, leading to aryl bromide byproducts.

| Reagent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| NaOCl | 0.5 M OH⁻, 3 days | Brominated benzoic acid | ~10% | |

| Br₂ (aq) | Acidic, RT | Aryl bromide derivatives | - |

Reduction Reactions

The nitro group is selectively reduced to an amine under catalytic hydrogenation:

Palladium-catalyzed hydrogenation (H₂/Pd-C) converts the nitro group to an amine while retaining the bromine substituent. For example, 2-bromo-5-nitromandelic acid showed complete nitro-to-amine conversion in 4 hours at 50°C.

Zinc-acetic acid reduction provides an alternative pathway, yielding hydroxylamine intermediates.

| Reduction Method | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 50°C, 4 h | 2-Bromo-6-aminomandelic acid | Selective nitro reduction | |

| Zn, CH₃COOH | RT, 12 h | Hydroxylamine intermediate | Partial reduction |

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS):

Hydroxide displacement occurs under basic conditions (e.g., 1 M NaOH, 80°C), replacing bromine with hydroxyl groups. The nitro group’s meta-directing effect facilitates substitution at the ortho position relative to itself.

Ammonolysis with aqueous NH₃ yields aminomandelic acid derivatives, though competing oxidation side reactions are common.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| OH⁻ | 1 M NaOH, 80°C, 6 h | 6-Nitro-2-hydroxymandelic acid | 65% | |

| NH₃ | 2 M NH₃, 100°C, 24 h | 6-Nitro-2-aminomandelic acid | 42% |

Electrophilic Aromatic Substitution (EAS)

Nitration with HNO₃/H₂SO₄ introduces a third nitro group at the para position relative to bromine, confirmed by X-ray crystallography in analogous compounds .

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → RT, 2 h | 2-Bromo-4,6-dinitromandelic acid | 78% |

Stability and Side Reactions

The compound degrades under prolonged acidic or oxidative conditions:

-

Decarboxylation : Heating above 120°C eliminates CO₂, forming 2-bromo-6-nitrophenethyl alcohol .

-

Hydrolysis : Aqueous HCl (6 M, reflux) cleaves the mandelic acid moiety into bromonitrobenzene derivatives .

Mechanistic Insights

-

Oxidation : Hypochlorite attacks the α-hydroxy group, forming a hypobromite intermediate that undergoes C-C bond cleavage .

-

Reduction : Hydrogenation proceeds via a nitroso intermediate, confirmed by trapping experiments.

-

Substitution : NAS follows a two-step mechanism involving Meisenheimer complex formation.

Scientific Research Applications

2-Bromo-6-nitromandelic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitromandelic acid involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify other molecules or act as a catalyst in certain reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acidity and Functional Group Effects

The acidity (pKa) of 2-Bromo-6-nitrobenzoic acid is 1.37 , significantly lower than other brominated aromatic acids due to the electron-withdrawing nitro group enhancing the carboxylic acid's proton dissociation . Key comparisons include:

| Compound | pKa | Molecular Formula | Substituent Positions | Key Features |

|---|---|---|---|---|

| 2-Bromo-6-nitrobenzoic acid | 1.37 | C₇H₄BrNO₄ | 2-Br, 6-NO₂ | High acidity, nitro stabilization |

| 3-Bromomandelic acid | 3.13 | C₈H₇BrO₃ | 3-Br, α-hydroxy | Hydroxyl group increases steric hindrance |

| 2-Bromophenol | 8.45 | C₆H₅BrO | 2-Br, -OH | Phenolic hydroxyl, weaker acidity |

| 2-Bromo-6-chloronicotinic acid | N/A | C₆H₃BrClNO₂ | 2-Br, 6-Cl (nicotinic) | Heterocyclic structure, dual halogens |

Key Insight : The nitro group in 2-Bromo-6-nitrobenzoic acid lowers its pKa by ~2 units compared to 3-Bromomandelic acid, highlighting the electronic effects of substituents .

Substituent Position and Reactivity

- 2-Bromo-6-nitrobenzoic acid : Synthesized via oxidation of 2-Bromo-6-nitrotoluene, leveraging nitration and halogenation steps .

- 2-Bromo-6-nitrobenzaldehyde (C₇H₄BrNO₃, MW 230.02 g/mol): A precursor with an aldehyde group, used in condensation reactions .

- 2-Bromo-6-chloronicotinic acid (C₆H₃BrClNO₂): Features a pyridine ring, enabling coordination chemistry and pharmaceutical applications .

Critical Notes and Discrepancies

- Mandelic acid derivatives (e.g., 3-Bromomandelic acid) contain a hydroxyphenyl group absent in the provided data .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-Bromo-6-nitromandelic acid, and how can intermediates be characterized?

Methodological Answer : Synthesis typically involves bromination and nitration of mandelic acid derivatives. For example, bromination at the ortho position may require controlled conditions (e.g., using HBr/H₂O₂ or NBS in acidic media), followed by nitration with mixed acids (HNO₃/H₂SO₄). Key intermediates should be characterized via:

- ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting).

- HPLC-MS to verify purity and molecular weight.

- FT-IR to track functional groups (e.g., -NO₂ stretching at ~1520 cm⁻¹).

Refer to protocols for analogous bromo-nitro compounds (e.g., 2-Bromo-6-chlorobenzoic acid synthesis ).

Q. Q2. How can researchers distinguish between structural isomers of this compound using spectroscopic methods?

Methodological Answer : Isomeric ambiguity (e.g., bromine at position 2 vs. 4) can be resolved by:

- NOESY NMR to assess spatial proximity of substituents.

- X-ray crystallography for definitive structural elucidation.

- DFT calculations (e.g., B3LYP functional ) to compare theoretical vs. experimental IR/Raman spectra.

Contradictions between computational predictions and experimental data may arise due to solvent effects or crystal packing, requiring iterative validation .

Advanced Research Questions

Q. Q3. How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer : DFT studies (e.g., B3LYP or M06-2X functionals) can model:

- Electrostatic potential maps to identify electron-deficient sites (e.g., bromine’s leaving-group propensity).

- Transition-state barriers for SN2 mechanisms using Gaussian or ORCA software.

Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis or GC-MS). Note that gradient-corrected functionals may underestimate dispersion forces in bulky intermediates .

Q. Q4. What strategies resolve contradictions between experimental and computational data for the compound’s acid dissociation constant (pKa)?

Methodological Answer : Discrepancies often arise from solvent models or implicit/explicit solvation in simulations. To address this:

Measure pKa experimentally via potentiometric titration in varying ionic strengths.

Compare with DFT-derived pKa using explicit solvent molecules (e.g., COSMO-RS model).

Adjust computational parameters (e.g., exact exchange ratios in hybrid functionals ).

Cross-reference with analogous nitro-substituted acids (e.g., 2-Bromo-6-fluorobenzoic acid ) to identify systemic errors.

Q. Q5. How can researchers design a multi-step synthesis protocol for derivatives of this compound while minimizing byproducts?

Methodological Answer : Use retrosynthetic analysis to plan steps (e.g., bromination → nitration → esterification). Optimize each step via:

- DoE (Design of Experiments) to test variables (temperature, catalyst loading).

- In-situ monitoring (e.g., ReactIR for nitration kinetics).

- Green chemistry principles (e.g., replace hazardous nitrating agents with NaNO₂/AcOH).

Refer to protocols for structurally similar compounds (e.g., 4-Bromo-2-chlorophenylacetic acid ).

Data Analysis & Reproducibility

Q. Q6. What analytical workflows ensure reproducibility in quantifying trace impurities in this compound?

Methodological Answer :

- LC-HRMS with isotopic labeling to distinguish impurities from degradation products.

- Batch-to-batch consistency checks using PCA (Principal Component Analysis) on NMR/LC-MS datasets.

- Reference standards from authoritative databases (e.g., NIST Chemistry WebBook ).

Note: Sigma-Aldrich warns that some brominated analogs lack certified purity data, necessitating in-house validation .

Q. Q7. How should researchers address discrepancies in reported crystallographic data for bromo-nitro mandelic acid derivatives?

Methodological Answer :

- Cross-validate with CCDC (Cambridge Crystallographic Data Centre) entries for analogous structures.

- Re-examine diffraction data for overlooked symmetry (e.g., twinning in monoclinic systems).

- Use Hirshfeld surface analysis to assess intermolecular interactions influencing packing.

Contradictions may stem from polymorphic forms or solvent inclusion, requiring single-crystal studies under controlled conditions .

Mechanistic & Kinetic Studies

Q. Q8. What experimental setups are optimal for studying the photodegradation kinetics of this compound?

Methodological Answer :

- UV irradiation chambers with controlled wavelength (e.g., 254 nm for C-Br bond cleavage).

- Online monitoring via UV-Vis spectroscopy or ESI-MS to track intermediate radicals.

- DFT/MD simulations to model bond dissociation energies and excited-state pathways.

Compare with photostability data for nitroaromatics (e.g., 6-Bromo-2-naphthyl derivatives ).

Q. Q9. How can kinetic isotope effects (KIEs) elucidate the mechanism of acid-catalyzed bromine displacement in this compound?

Methodological Answer :

- Synthesize deuterated analogs (e.g., D₂O exchange for hydroxyl protons).

- Measure primary KIEs via GC-MS or NMR line-shape analysis.

- A KIE >1 indicates a proton-transfer step in the rate-determining step (e.g., SN1 vs. SN2).

Contradictory KIE results may arise from tunneling effects, requiring Eyring plot analysis .

Safety & Regulatory Considerations

Q. Q10. What waste management protocols are recommended for brominated nitro compounds during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.